molecular formula C19H24N2O5 B2386276 Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate CAS No. 2361907-44-8

Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate

Cat. No.: B2386276
CAS No.: 2361907-44-8
M. Wt: 360.41
InChI Key: JDHQMSIHPLHXAH-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the prop-2-enoyl group: This step involves the acylation of the piperidine ring with prop-2-enoyl chloride under basic conditions.

    Attachment of the benzoate moiety: This can be done through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
  • Phenol, 2-methoxy-4-(1-propenyl)

Uniqueness

Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-4-17(22)21-9-7-14(8-10-21)18(23)20-12-13-5-6-15(19(24)26-3)16(11-13)25-2/h4-6,11,14H,1,7-10,12H2,2-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHQMSIHPLHXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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